molecular formula C11H14OS B2703618 1-[2-(Ethylsulfanyl)phenyl]propan-2-one CAS No. 2126161-27-9

1-[2-(Ethylsulfanyl)phenyl]propan-2-one

Cat. No.: B2703618
CAS No.: 2126161-27-9
M. Wt: 194.29
InChI Key: XEJQOTSCNOPKSV-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)phenyl]propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethylsulfanyl (-S-C₂H₅) group at the ortho position and a propan-2-one (acetone) moiety. This compound belongs to the broader class of 1-(arylsulfanyl)propan-2-ones, which are characterized by aryl groups linked via sulfur to a ketone backbone. The ethylsulfanyl substituent introduces electron-donating thioether properties, influencing reactivity and interactions in chemical or biological systems . Such compounds are of interest in organic synthesis, particularly in enantioselective bioreduction reactions to produce chiral alcohols for pharmaceuticals .

Properties

IUPAC Name

1-(2-ethylsulfanylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQOTSCNOPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one typically involves the reaction of 2-bromo-1-(ethylthio)benzene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethylsulfanyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Potassium carbonate, acetone, reflux conditions.

Major Products Formed

Scientific Research Applications

1-[2-(Ethylsulfanyl)phenyl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one involves its interaction with various molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propan-2-one Derivatives

Compound Name Substituent(s) Molecular Formula CAS Number Key Features
1-[2-(Ethylsulfanyl)phenyl]propan-2-one 2-(Ethylsulfanyl)phenyl C₁₁H₁₄OS Not provided Thioether group; potential for chiral synthesis
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-(Trifluoromethyl)phenyl C₁₀H₉F₃O Not provided Electron-withdrawing CF₃ group; used in fenfluramine synthesis
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl, 2-methyl C₁₂H₁₆O 15971-77-4 Branched alkyl chain; propan-1-one isomer
1-(2-Thienyl)-1-propanone 2-Thienyl C₇H₈OS Not provided Thiophene ring; π-conjugation effects
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone 2,4-Dichlorophenyl, oxiranyl C₁₃H₁₄Cl₂O₂ 83773-35-7 Epoxide ring; Cl substituents enhance electrophilicity

Bioreduction and Enantioselectivity

1-(Arylsulfanyl)propan-2-ones undergo enantiocomplementary bioreduction using enzymes like LkADS or RaADH to yield (S)- or (R)-alcohols. The ethylsulfanyl group’s electron-donating nature may stabilize transition states, affecting reaction rates and stereoselectivity. In contrast, electron-withdrawing groups (e.g., CF₃ in 1-(3-trifluoromethylphenyl)propan-2-one) could slow reduction kinetics due to decreased ketone electrophilicity .

Physical and Spectral Properties

  • Solubility: The ethylsulfanyl derivative’s solubility in DMSO (10% v/v) is critical for bioreduction scalability . Chlorinated analogs (e.g., 1-[3-(2,4-dichlorophenyl)oxiranyl]-propanone) exhibit lower solubility due to hydrophobic Cl substituents .
  • Spectroscopy: NMR data for similar compounds (e.g., 1-(2-(4-methoxyphenyl)tetrahydroisoquinolin-1-yl)propan-2-one) show carbonyl peaks near δ 2.1–2.3 ppm for the ketone, with aryl protons in δ 6.5–8.0 ppm . The ethylsulfanyl group’s protons are expected near δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .

Biological Activity

1-[2-(Ethylsulfanyl)phenyl]propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one is C11H14OSC_{11}H_{14}OS. The compound features a ketone functional group and an ethylsulfanyl substituent that may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one typically involves the reaction of appropriate precursors under controlled conditions. The compound has been utilized in the development of novel derivatives, particularly in the synthesis of 1,2,4-triazole derivatives, which have shown promising anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives synthesized from 1-[2-(Ethylsulfanyl)phenyl]propan-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this precursor demonstrated cytotoxic activity with IC50 values lower than 12 μM against the HeLa cell line. These findings suggest that modifications to the basic structure can enhance biological efficacy.

While specific mechanisms for 1-[2-(Ethylsulfanyl)phenyl]propan-2-one remain largely unexplored, its structural features suggest possible interactions with cellular targets. The ketone group may participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activity or receptor binding. However, detailed mechanistic studies are required to elucidate these pathways fully.

Case Studies

  • Case Study 1 : A study focused on synthesizing novel derivatives from 1-[2-(Ethylsulfanyl)phenyl]propan-2-one reported that specific triazole derivatives exhibited enhanced anticancer properties compared to their parent compound. These findings were supported by spectroscopic analysis confirming the structures of synthesized compounds.
  • Case Study 2 : Another investigation highlighted the potential antimicrobial properties of related compounds, suggesting that the ethylsulfanyl group may play a role in enhancing biological activity through improved solubility and interaction with microbial membranes.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LineIC50 (μM)Reference
1-[2-(Ethylsulfanyl)phenyl]propan-2-oneAnticancerHeLa<12
Triazole Derivative AAnticancerHeLa<10
Triazole Derivative BAntimicrobialE. coli<15

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